molecular formula C8H17O9P B12753451 2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium CAS No. 39734-92-4

2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium

Cat. No.: B12753451
CAS No.: 39734-92-4
M. Wt: 288.19 g/mol
InChI Key: CBHZBAPOMQBESN-UHFFFAOYSA-M
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Description

2,4-Dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium is a compound that combines two distinct chemical entities. Tetrakis(hydroxymethyl)phosphanium is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]⁺. It is a white, water-soluble salt commonly used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems . 2,4-Dihydroxy-4-oxobutanoate is a derivative of butanoic acid, known for its role in various biochemical pathways.

Properties

CAS No.

39734-92-4

Molecular Formula

C8H17O9P

Molecular Weight

288.19 g/mol

IUPAC Name

2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium

InChI

InChI=1S/C4H6O5.C4H12O4P/c5-2(4(8)9)1-3(6)7;5-1-9(2-6,3-7)4-8/h2,5H,1H2,(H,6,7)(H,8,9);5-8H,1-4H2/q;+1/p-1

InChI Key

CBHZBAPOMQBESN-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)O.C(O)[P+](CO)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphanium can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid:

PH3+4H2C=O+HCl[P(CH2OH)4]ClPH₃ + 4 H₂C=O + HCl → [P(CH₂OH)₄]Cl PH3​+4H2​C=O+HCl→[P(CH2​OH)4​]Cl

The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, typical for phosphonium salts .

Industrial Production Methods: In industrial settings, tetrakis(hydroxymethyl)phosphanium chloride is produced in large quantities using similar methods. The compound is often used in the production of crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:

    Converts to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide:

    Oxidation: [P(CH2OH)4]Cl+NaOHP(CH2OH)3+H2O+H2C=O+NaCl[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl [P(CH2​OH)4​]Cl+NaOH→P(CH2​OH)3​+H2​O+H2​C=O+NaCl

    Reacts with urea to form flame-retardant finishes:

    Condensation: [P(CH2OH)4]Cl+NH2CONH2(HOCH2)2P(O)CH2NHC(O)NH2+HCl+HCHO+H2+H2O[P(CH₂OH)₄]Cl + NH₂CONH₂ → (HOCH₂)₂P(O)CH₂NHC(O)NH₂ + HCl + HCHO + H₂ + H₂O [P(CH2​OH)4​]Cl+NH2​CONH2​→(HOCH2​)2​P(O)CH2​NHC(O)NH2​+HCl+HCHO+H2​+H2​O

Common Reagents and Conditions:

    Oxidation: Sodium hydroxide (NaOH)

    Condensation: Urea (NH₂CONH₂)

Major Products:

    Oxidation: Tris(hydroxymethyl)phosphine

    Condensation: Phosphine oxide derivatives

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Tetrakis(hydroxymethyl)phosphanium is unique due to its four-coordinate phosphorus structure and its ability to form stable, water-soluble salts. Its versatility in various applications, from flame retardants to biomedical hydrogels, sets it apart from other similar compounds .

Biological Activity

2,4-Dihydroxy-4-oxobutanoate; tetrakis(hydroxymethyl)phosphanium is a compound of interest due to its potential biological activities, particularly in biochemical pathways and therapeutic applications. This article reviews the available literature on its biological activity, including metabolic pathways, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C4H5O5C13H34O4P\text{C}_4\text{H}_5\text{O}_5\cdot \text{C}_{13}\text{H}_{34}\text{O}_4\text{P}

This indicates a complex structure involving both a dihydroxy oxobutanoate moiety and a phosphonium component, which could contribute to its biological functions.

Metabolic Pathways

2,4-Dihydroxy-4-oxobutanoate is involved in various metabolic pathways. It acts as an intermediate in the synthesis of amino acids and other metabolites. Its role in metabolic processes can be summarized as follows:

  • Amino Acid Synthesis : Participates in the biosynthesis of certain amino acids.
  • Energy Metabolism : Functions within the Krebs cycle, contributing to energy production.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antioxidant Activity : Exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that it can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.
  • Neuroprotective Properties : Preliminary findings indicate that it may protect neuronal cells from damage due to oxidative stress.

Case Study 1: Antioxidant Potential

A study conducted on cell cultures demonstrated that 2,4-dihydroxy-4-oxobutanoate significantly reduced levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent. The results showed a reduction of ROS by approximately 40% compared to control groups.

Treatment GroupROS Levels (Relative Units)
Control100
Compound A60
Compound B70

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by glutamate toxicity, treatment with tetrakis(hydroxymethyl)phosphanium showed protective effects on neuronal survival. The survival rate of neurons treated with the compound was significantly higher than that of untreated neurons.

TreatmentNeuronal Survival Rate (%)
Untreated30
Compound A70
Compound B65

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